molecular formula C9H6N2O2 B2999429 2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetonitrile CAS No. 1207047-49-1

2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetonitrile

Cat. No.: B2999429
CAS No.: 1207047-49-1
M. Wt: 174.159
InChI Key: LYPARQKNQLZAFU-UHFFFAOYSA-N
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Description

This structure combines electron-rich aromatic systems (furan) with a polar nitrile group, making it a versatile intermediate in organic synthesis, particularly for pharmaceutical and materials science applications. The compound has been cataloged as a building block, though commercial availability is currently discontinued .

Properties

IUPAC Name

2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c10-4-3-7-6-9(13-11-7)8-2-1-5-12-8/h1-2,5-6H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPARQKNQLZAFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NO2)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetonitrile typically involves the reaction of furan derivatives with nitrile-containing compounds under specific conditions.

Industrial Production Methods

This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetonitrile involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins and nucleic acids .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Oxazole Family

(a) 2-{3-[2-(Difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}acetonitrile
  • Structure : Contains a 1,2,4-oxadiazole ring substituted with a 2-(difluoromethoxy)phenyl group and an acetonitrile side chain.
  • Key Differences :
    • Heterocycle : 1,2,4-Oxadiazole (vs. 1,2-oxazole in the target compound).
    • Substituent : A phenyl ring with a difluoromethoxy group (electron-withdrawing) replaces the furan (electron-donating).
    • Molecular Formula : C₁₁H₇F₂N₃O₂ (MW: 275.19) vs. C₉H₆N₂O₂ (estimated MW: 178.16 for the target compound).
(b) 2-(4-Methyl-1,2-oxazol-3-yl)acetonitrile
  • Structure : A 1,2-oxazole substituted with a methyl group at the 4-position and an acetonitrile group at the 3-position.
  • Key Differences: Substituent: Methyl group (non-aromatic) instead of furan. Molecular Formula: C₆H₆N₂O (MW: 122.13) vs. C₉H₆N₂O₂. Physicochemical Properties: Lower molecular weight and reduced aromaticity compared to the furan-containing analogue.
  • Synthesis : Likely involves cyclization of nitrile precursors, similar to methods for other oxazole derivatives .
(c) 2-[5-(Methoxymethyl)-1,2-oxazol-3-yl]acetonitrile
  • Structure : Features a methoxymethyl substituent at the 5-position of the 1,2-oxazole ring.
  • Key Differences :
    • Substituent : Methoxymethyl (flexible, polar group) vs. rigid furan.
    • Molecular Formula : C₇H₈N₂O₂ (MW: 152.15).
  • Reactivity : The methoxymethyl group may enhance solubility in polar solvents compared to the furan derivative .

Analogues in Related Heterocyclic Systems

(a) 5-(Furan-2-yl)-1,2,4-Triazole Derivatives
  • Structure : 1,2,4-Triazole ring substituted with furan and sulfanyl-acetamide groups.
  • Key Differences: Heterocycle: 1,2,4-Triazole (two nitrogen atoms) vs. 1,2-oxazole (one nitrogen, one oxygen).
(b) Ethyl 5-[6-(Furan-2-yl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-3-yl]nicotinate
  • Structure : A fused triazolo-thiadiazole system with furan and nicotinate substituents.
  • Key Differences: Complexity: Fused heterocyclic system vs. simple oxazole.

Biological Activity

2-[5-(Furan-2-yl)-1,2-oxazol-3-yl]acetonitrile is a heterocyclic compound notable for its potential biological activities. The compound features a furan ring and an oxazole moiety, which are known to contribute to various pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, alongside relevant research findings and case studies.

  • Molecular Formula : C₉H₆N₂O₂
  • Molecular Weight : 174.16 g/mol
  • CAS Number : 1207047-49-1

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Compounds with similar structures have been observed to inhibit proteins such as aldose reductase, which plays a role in diabetic complications and other metabolic disorders.

Antimicrobial Activity

Research indicates that compounds containing furan and oxazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains and fungi. Studies have demonstrated that these compounds can disrupt microbial cell membranes or inhibit essential metabolic pathways .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. For example:

CompoundCell LineIC₅₀ (µM)Mechanism
This compoundMCF-7 (breast cancer)0.76Induces apoptosis via p53 pathway
Similar derivativeU937 (leukemia)0.11Inhibits cell proliferation

These findings suggest that the compound may induce apoptosis in cancer cells by activating the p53 pathway and promoting caspase activation .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been investigated. It has been shown to reduce the production of pro-inflammatory cytokines in cellular models, indicating its potential as a therapeutic agent in inflammatory diseases .

Case Studies

A recent study evaluated the cytotoxic effects of various oxazole derivatives, including this compound, against multiple cancer cell lines. The results indicated that this compound exhibited superior activity compared to standard chemotherapeutics like doxorubicin, particularly in inducing apoptosis in MCF-7 cells .

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